molecular formula C10H10O B1279257 (But-3-yn-1-yloxy)benzene CAS No. 156146-14-4

(But-3-yn-1-yloxy)benzene

Cat. No.: B1279257
CAS No.: 156146-14-4
M. Wt: 146.19 g/mol
InChI Key: LMJIECGJNREYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(But-3-yn-1-yloxy)benzene, also known by its IUPAC name but-3-ynoxybenzene, is an organic compound with the molecular formula C₁₀H₁₀O It is characterized by the presence of a benzene ring substituted with a but-3-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (But-3-yn-1-yloxy)benzene typically involves the reaction of but-3-yn-1-ol with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The general reaction scheme is as follows:

C6H5OH+C4H5OHC6H5OCH2C3H3\text{C}_6\text{H}_5\text{OH} + \text{C}_4\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{C}_3\text{H}_3 C6​H5​OH+C4​H5​OH→C6​H5​OCH2​C3​H3​

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of but-3-yn-1-yloxycyclohexane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: But-3-yn-1-yloxycyclohexane

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

(But-3-yn-1-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as click chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (But-3-yn-1-yloxy)benzene involves its interaction with molecular targets through its functional groups. The but-3-yn-1-yloxy group can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in synthetic pathways. The benzene ring provides stability and facilitates interactions with aromatic systems in biological and chemical environments.

Comparison with Similar Compounds

    Phenylacetylene: Similar in structure but lacks the but-3-yn-1-yloxy group.

    Propargyl benzene: Contains a propargyl group instead of but-3-yn-1-yloxy.

    Benzyl alcohol: Similar aromatic structure but with a hydroxyl group instead of but-3-yn-1-yloxy.

Uniqueness: (But-3-yn-1-yloxy)benzene is unique due to the presence of both an alkyne and an ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

but-3-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJIECGJNREYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433680
Record name 4-Phenyloxybut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156146-14-4
Record name 4-Phenyloxybut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-3-yn-1-yloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was synthesized using phenol and 3-butyn-1-ol by conducting a reaction similar to that mentioned in Reference example 35.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure for Example 614 was used, substituting 3-butynyl p-toluenesulfonate for propargyl benzenesulfonate and phenol for m-cresol to provide Example 633. 1H NMR (500 MHz, CDCl3) δ 2.02 (t, J=2 Hz, 1H), 2.68 (dt, J=8, 2 Hz, 2H), 4.08 (t, J=8 Hz, 2H), 6.96 (m, 3H), 7.30 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(But-3-yn-1-yloxy)benzene
Reactant of Route 2
Reactant of Route 2
(But-3-yn-1-yloxy)benzene
Reactant of Route 3
Reactant of Route 3
(But-3-yn-1-yloxy)benzene
Reactant of Route 4
Reactant of Route 4
(But-3-yn-1-yloxy)benzene
Reactant of Route 5
Reactant of Route 5
(But-3-yn-1-yloxy)benzene
Reactant of Route 6
Reactant of Route 6
(But-3-yn-1-yloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.